![molecular formula C13H22N2O5 B2959292 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid CAS No. 876624-49-6](/img/structure/B2959292.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid
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Overview
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid is a compound with a complex structure, which includes a seven-membered ring containing nitrogen, an amide linkage, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid typically involves multiple steps, including the formation of the azepane ring, protection and deprotection of functional groups, and subsequent acylation. Common synthetic routes include:
Formation of the azepane ring by cyclization reactions.
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
Introduction of the carboxylic acid group through acylation reactions, often using reagents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route for yield and purity, scaling up reactions, and ensuring environmentally friendly and cost-effective processes. This could include continuous flow reactions and the use of green solvents.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen-containing azepane ring, resulting in the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: : The Boc-protected amino group can be deprotected and then undergo various substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, mCPBA.
Reducing agents: : LiAlH4, NaBH4.
Deprotection conditions: : Acidic conditions (e.g., TFA) for Boc group removal.
Major Products
Oxidation products such as N-oxides.
Reduction products such as secondary alcohols.
Substitution products depending on the electrophile used (e.g., alkylated amines).
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid has diverse applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: : Studied for its potential activity in biological systems, possibly as an enzyme inhibitor or a substrate for specific biochemical pathways.
Medicine: : Potential use in the development of pharmaceuticals due to its structural complexity and functional groups.
Industry: : Applications in the production of fine chemicals and as a building block in synthetic organic chemistry.
Mechanism of Action
The mechanism by which 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to potentially inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid can be compared to similar compounds, such as:
Beta-lactams: : Structurally similar due to the presence of nitrogen in a ring system, but differ in ring size and functional groups.
Amino acids: : Share carboxylic acid and amine functionalities, but differ in the overall structure and complexity.
Azepane derivatives: : Similar core structure but may vary in functional groups and substitutions.
This compound's uniqueness lies in the combination of the azepane ring with a Boc-protected amine and carboxylic acid group, making it versatile in synthetic applications and research.
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Biological Activity
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid, also known as (S)-2-(3-((tert-butoxy)amino)-2-oxoazepan-1-yl)acetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
- Molecular Formula: C₁₃H₂₂N₂O₅
- Molecular Weight: 286.32 g/mol
- CAS Number: 79839-29-5
- Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO .
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms. These include:
- Antibiotic Potentiation: The compound may enhance the efficacy of existing antibiotics by altering membrane permeability and inhibiting efflux pumps in bacteria. This mechanism has been observed in structurally related compounds that potentiate the activity of antibiotics like clarithromycin against Escherichia coli .
- Cell Membrane Interaction: Studies suggest that modifications in the chemical structure can significantly impact the ability of compounds to permeabilize cell membranes, which is crucial for their antimicrobial activity .
Research Findings
Several studies have focused on the biological activities associated with this compound and its analogs:
Case Studies
-
Antimicrobial Activity:
A study investigated various derivatives of azepan-based compounds, including this compound, for their ability to potentiate antibiotic action. The results indicated significant reductions in MIC values for several tested strains, showcasing the potential for developing new antimicrobial agents . -
Structure-Activity Relationship (SAR):
Research into SAR revealed that modifications to the amide and acyl groups directly influence biological activity. Compounds with specific structural features exhibited enhanced potency as antibiotic potentiators compared to their unmodified counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing and cleaving the tert-butoxycarbonyl (Boc) group in this compound?
The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For cleavage, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is widely used. For example, TFA (1.7 mL) in CH₂Cl₂ (5 mL) quantitatively removes the Boc group at room temperature within 5 hours, yielding the trifluoroacetate salt .
Q. How can this compound be purified, and what chromatographic conditions are optimal?
Reverse-phase HPLC with a C18 column is recommended. A gradient of acetonitrile/water (0.1% TFA) is effective for isolating the compound. Purity ≥95% (HPLC) is achievable, as noted for structurally similar tert-butyl esters .
Q. What spectroscopic methods are critical for structural characterization?
- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the azepanone ring (carbonyl signal at ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₈H₂₃NO₄, MW 317.3850) .
Q. What are the stability and storage recommendations for this compound?
The compound is stable under normal laboratory conditions but degrades in the presence of strong acids/bases or oxidizing agents. Store at room temperature in a sealed, dry container away from light. Avoid exposure to moisture .
Q. Which solvents are suitable for dissolving this compound?
It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in CH₂Cl₂. Aqueous solubility is limited unless deprotected (e.g., TFA salt form) .
Advanced Research Questions
Q. How can side reactions during Boc deprotection be mitigated?
Side products may arise from incomplete cleavage or ester hydrolysis. Optimize TFA concentration (20–50% v/v in CH₂Cl₂) and reaction time (≤6 hours). Monitor by TLC or LC-MS to avoid overexposure to acidic conditions, which could degrade the azepanone ring .
Q. What degradation products form under acidic or oxidative conditions?
Acidic hydrolysis generates tert-butanol and CO₂, while oxidation produces nitrogen oxides (NOₓ) and carbon oxides. Combustion releases toxic fumes; use FT-IR or GC-MS to identify degradation byproducts .
Q. How should in vitro toxicity studies be designed given limited toxicological data?
- Acute Toxicity : Perform MTT assays on human cell lines (e.g., HEK293) at concentrations 1–100 μM.
- Cytokine Profiling : Use ELISA to assess inflammatory responses.
- Metabolic Stability : Evaluate hepatic clearance using microsomal assays .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Matrix interference and low recovery rates are common. Use LC-MS/MS with deuterated internal standards. Validate methods for sensitivity (LOQ ≤1 ng/mL) and specificity against structurally similar metabolites .
Q. How do structural modifications (e.g., azepanone ring substitution) influence bioactivity?
Replace the Boc group with alternative protecting groups (e.g., Fmoc) or modify the azepanone ring’s carbonyl position. Assess changes via:
- Enzymatic Assays : Test inhibition of serine proteases (common targets for azepanone derivatives).
- Molecular Docking : Simulate binding affinity to receptors like trypsin-like proteases .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSORAZQPYNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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